[1,1'-Biphenyl]-3,3',5-triol
Description
Molecular Architecture and Significance within Hydroxylated Biphenyl (B1667301) Chemistry
The molecular structure of [1,1'-Biphenyl]-3,3',5-triol is defined by its biphenyl core, which provides a scaffold for the three hydroxyl groups. ontosight.ai This structure, with the molecular formula C12H10O3, features a planar and unsaturated ring system. ontosight.ai The presence and placement of the hydroxyl groups are critical to its chemical behavior. These groups can form hydrogen bonds, which significantly influences the molecule's solubility, stability, and its interactions with other molecules. ontosight.aiontosight.ai
Within the broader category of hydroxylated biphenyls, this compound is significant due to the specific arrangement of its hydroxyl groups. This arrangement affects the molecule's electronic properties and reactivity. For instance, the hydroxyl groups are electron-donating, which can influence the aromatic system's reactivity in various chemical transformations. The synthesis of this compound can be achieved through several methods, including the oxidation of biphenyl precursors or through metal-catalyzed cross-coupling reactions. ontosight.ai
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C12H10O3 ontosight.ai |
| Molecular Weight | 202.206 g/mol sinfoobiotech.com |
| Appearance | Colorless crystals wikipedia.org |
| Solubility | Insoluble in water, soluble in typical organic solvents wikipedia.org |
Interdisciplinary Relevance in Contemporary Chemical and Biological Sciences
The unique structural features of this compound have led to its investigation in a variety of scientific contexts. Research has explored its potential as an antioxidant, anti-inflammatory, and antimicrobial agent. ontosight.aiontosight.ai The antioxidant properties are often attributed to the ability of the hydroxyl groups to donate electrons and neutralize free radicals. ontosight.ai
Its structural similarity to other known bioactive compounds suggests potential interactions with biological targets, which could influence a range of physiological processes. ontosight.ai This has spurred interest in its potential applications in medicine, agriculture, and even materials science. ontosight.ai For example, derivatives of this compound have shown inhibitory activity against antibiotic-resistant bacteria.
Scope and Strategic Focus of Academic Investigations on this compound
Current academic research on this compound is multifaceted. A primary focus is on fully elucidating its biological activities to explore its therapeutic potential. ontosight.ai While initial studies have indicated promising properties, comprehensive investigations are still needed. ontosight.aiontosight.ai
Another key area of research is the development of efficient and selective synthetic routes to produce this compound and its derivatives. ontosight.ai This includes methods like the direct hydroxylation of biphenyl using strong oxidizing agents or more controlled palladium-catalyzed hydroxylation. Furthermore, while it is known that some bacteria can hydroxylate biphenyls, detailed studies on the natural occurrence of this compound or its production as a metabolite in biological systems are limited and represent an area for future investigation. ontosight.aiwikipedia.org
Properties
IUPAC Name |
5-(3-hydroxyphenyl)benzene-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O3/c13-10-3-1-2-8(4-10)9-5-11(14)7-12(15)6-9/h1-7,13-15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWJMMZAKZQPIHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C2=CC(=CC(=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0066666 | |
| Record name | [1,1'-Biphenyl]-3,3',5-triol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0066666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20950-56-5 | |
| Record name | [1,1′-Biphenyl]-3,3′,5-triol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20950-56-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1,1'-Biphenyl)-3,3',5-triol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020950565 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | [1,1'-Biphenyl]-3,3',5-triol | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | [1,1'-Biphenyl]-3,3',5-triol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0066666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 1,1 Biphenyl 3,3 ,5 Triol and Structural Analogues
Convergent and Divergent Synthetic Approaches to Biphenyl (B1667301) Triol Systems
Convergent and divergent strategies are fundamental in the synthesis of complex molecules like biphenyl triols. Convergent synthesis involves the separate synthesis of fragments of the molecule, which are then joined together. In contrast, a divergent approach starts from a common precursor that is elaborated into a variety of related compounds.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura) for Biphenyl Core Formation
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, and the Suzuki-Miyaura coupling is particularly prominent in the synthesis of biphenyls. nih.govmdpi.com This reaction involves the coupling of an aryl boronic acid or its ester with an aryl halide or triflate, catalyzed by a palladium complex. biosynce.com The versatility of the Suzuki-Miyaura reaction allows for the coupling of a wide array of substituted aromatic rings, making it highly suitable for constructing the biphenyl core of [1,1'-Biphenyl]-3,3',5-triol. researchgate.netresearchgate.net
The general mechanism of the Suzuki-Miyaura coupling involves a catalytic cycle that includes oxidative addition, transmetalation, and reductive elimination. nih.govrsc.org The choice of catalyst, ligands, base, and solvent system is critical for achieving high yields and selectivity, especially when dealing with sterically hindered or electronically demanding substrates often encountered in the synthesis of polyhydroxylated biphenyls. nih.gov For instance, the synthesis of an 800-compound library of biphenyls was successfully achieved on a nanoliter scale using the Suzuki-Miyaura reaction, highlighting its efficiency and adaptability. nih.gov
Key Features of Suzuki-Miyaura Coupling in Biphenyl Synthesis:
High Tolerance: The reaction is compatible with a wide range of functional groups.
Mild Conditions: Reactions are often carried out under mild conditions.
Commercial Availability: A large number of boronic acids and their derivatives are commercially available.
Stereoselectivity: The reaction can be adapted for enantioselective synthesis to produce axially chiral biphenyls. nih.gov
A recent study demonstrated the synthesis of various polyfluorinated biphenyls by optimizing catalyst-ligand systems to perform the desired cross-coupling and minimize side reactions. nih.gov Furthermore, palladium-catalyzed tandem Michael addition of arylboronic acids to cyclohexa-2,4-dienones followed by aromatization has been developed to furnish oxygenated biphenyl derivatives. lookchem.com
| Reaction | Coupling Partners | Key Advantages | Challenges |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Aryl boronic acid/ester + Aryl halide/triflate | High functional group tolerance, mild conditions, commercially available reagents. biosynce.com | Potential for homocoupling of boronic acids. nih.gov |
| Negishi Coupling | Organozinc reagent + Aryl halide/triflate | High reactivity and selectivity. researchgate.net | Moisture and air sensitivity of organozinc reagents. |
| Stille Coupling | Organotin reagent + Aryl halide/triflate | Tolerates a wide variety of functional groups. nih.gov | Toxicity and difficulty in removing tin byproducts. |
| Hiyama Coupling | Organosilane + Aryl halide/triflate | Low toxicity of silicon reagents. | Requires activation of the C-Si bond, often with fluoride. |
| Kumada Coupling | Grignard reagent + Aryl halide/triflate | High reactivity of Grignard reagents. | Limited functional group tolerance due to the high basicity of Grignard reagents. |
Selective Demethylation Strategies for Hydroxyl Group Introduction
In many synthetic routes towards polyhydroxylated biphenyls, the hydroxyl groups are often protected as methyl ethers to prevent unwanted side reactions. The selective removal of these methyl groups (demethylation) is a crucial final step to unveil the desired hydroxyl functionalities. Various reagents and conditions can be employed for this purpose, with the choice depending on the specific substitution pattern of the biphenyl core.
A notable example is the selective demethylation of a trimethoxybiphenyl derivative using magnesium iodide to yield the natural product aucuparin. lookchem.com This highlights the potential for regioselective deprotection based on the electronic and steric environment of the methoxy (B1213986) groups. Other common demethylating agents include boron tribromide (BBr₃), which is a powerful but often non-selective reagent, and milder reagents like trimethylsilyl (B98337) iodide (TMSI).
Oxidative Coupling Reactions in Biphenyl Derivative Synthesis
Oxidative coupling reactions provide a direct method for the formation of biphenyls from simple aromatic precursors through the formation of a C-C bond between two C-H bonds. google.com These reactions can be catalyzed by various transition metals, with palladium being a common choice. researchgate.net The oxidative coupling of benzene (B151609), for example, can yield biphenyl with high selectivity. researchgate.net
This approach is particularly attractive from an atom-economy perspective as it avoids the need for pre-functionalized starting materials like aryl halides or organometallic reagents. However, controlling the regioselectivity of the coupling, especially with substituted arenes, can be challenging. A method for producing biphenyl and its derivatives involves the oxidative coupling of a benzene aromatic compound in the presence of a catalyst system comprising a palladium salt, a copper salt, and a bidentate ligand. google.com
Biomass-Derived Precursor Utilization for this compound Scaffolds
The utilization of renewable biomass as a feedstock for chemical synthesis is a growing area of interest. Biomass-derived aromatic compounds, such as those obtained from lignin (B12514952) or carbohydrate platforms, can serve as valuable precursors for the synthesis of this compound and its analogues.
Dimerization Pathways of Benzenetriol Precursors to Form Biphenyl Polyols
Benzenetriols, which can be derived from biomass sources like 5-hydroxymethylfurfural (B1680220) (HMF), are attractive starting materials for the synthesis of biphenyl polyols. nih.gov For instance, 1,2,4-benzenetriol (B23740) (BTO) has been shown to undergo dimerization under aerobic conditions to form [1,1′-biphenyl]-2,2′,4,4′,5,5′-hexaol. nih.govresearchgate.net This dimerization is believed to proceed through radical intermediates and is dependent on the presence of oxygen. researchgate.net While this specific example leads to a different biphenyl polyol, it demonstrates the principle of using benzenetriol dimerization as a route to biphenyl scaffolds. The controlled formation of such multifunctional dimers illustrates the potential for converting BTO into valuable bio-based aromatic compounds. nih.gov
Chemo- and Regioselective Functionalization of Biphenyl Rings
Achieving precise functionalization on a pre-formed biphenyl scaffold is essential for creating complex derivatives. The inherent reactivity of the aromatic rings can lead to mixtures of isomers, making selective methods highly valuable.
Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.org The strategy relies on the use of a directing metalation group (DMG) which coordinates to an organolithium reagent, typically n-butyllithium or sec-butyllithium, to facilitate deprotonation at the adjacent ortho position. wikipedia.orgorganic-chemistry.orgbaranlab.org This generates a stabilized aryllithium intermediate that can then react with a wide range of electrophiles, installing a new functional group exclusively at the ortho position. wikipedia.org
The effectiveness of the DMG is paramount and is ranked based on its ability to coordinate the lithium reagent. organic-chemistry.orgbaranlab.org Strong directing groups include amides (-CONR₂), carbamates (-OCONR₂), and sulfoxamides, while moderate directors include ethers (-OR) and tertiary amines (-NR₂). wikipedia.orgorganic-chemistry.org The choice of the DMG is critical as it can later be retained, removed, or transformed into another functional group. organic-chemistry.org For the synthesis of biphenyl polyols, a common strategy involves using methoxy groups (-OCH₃) as DMGs, which can be readily cleaved in a final step to reveal the desired hydroxyl groups.
The general mechanism involves the formation of a complex between the DMG's heteroatom and the alkyllithium, which positions the base to abstract a proton from the nearest C-H bond. baranlab.org This complex-induced proximity effect (CIPE) is the basis for the high regioselectivity observed. baranlab.org The resulting lithiated species can be trapped by various electrophiles to introduce diverse functionalities.
Table 1: Examples of Directed Ortho-Metalation on Aromatic Substrates
| Directing Metalation Group (DMG) | Electrophile (E+) | Product Functionality |
|---|---|---|
| -OMe (Methoxy) | I₂ | -I (Iodo) |
| -CON(i-Pr)₂ (Dialkylcarboxamide) | (CH₃)₃SiCl (TMS-Cl) | -Si(CH₃)₃ (Trimethylsilyl) |
| -OCON(Et)₂ (Dialkylcarbamate) | CO₂ then H₃O⁺ | -COOH (Carboxylic Acid) |
In the context of synthesizing this compound, one could envision a biphenyl precursor bearing methoxy groups as both activating and directing groups. DoM could then be used to introduce further functionality if required, before a final deprotection step yields the target triol.
The synthesis of chiral biphenyls, which exhibit axial chirality (atropisomerism), is a significant area of research due to their prevalence as highly effective ligands in asymmetric catalysis. nih.gov The challenge lies in controlling the stereochemistry around the biphenyl C-C bond, which is subject to restricted rotation. Obtaining enantiomerically pure biaryls often requires tedious resolution of racemates, making direct asymmetric synthesis a more desirable and efficient approach. nih.gov
A powerful strategy for asymmetric biphenyl synthesis is the use of central-to-axial chirality transfer. nih.gov This method involves using a chiral auxiliary or tether to bridge the two aryl rings that will be coupled. The pre-existing stereocenter in the tether directs the formation of the biaryl axis, leading to a single atropdiastereomer. nih.gov
For instance, a synthetic route can be designed where a chiral tether, such as one derived from (2R,3R)-butanediol, connects two bromophenol units. nih.gov After introducing phosphinyl moieties, an intramolecular coupling reaction, like an Ullmann or oxidative coupling, forms the biphenyl bond. The chirality of the tether dictates the stereochemical outcome of the newly formed axis, resulting in an enantiomerically pure product and avoiding the need for a resolution step. nih.gov While this specific example leads to a diphosphine ligand, the principle can be adapted for the synthesis of other chiral biphenyls, including triol analogues, by choosing appropriate starting materials and functional groups.
Catalytic Systems in Biphenyl Formation and Functionalization
Modern catalytic systems have revolutionized the synthesis of complex molecules. For biphenyl structures, transition metal-catalyzed cross-coupling reactions are standard, while other catalysts, like gold, offer unique reactivity for subsequent functionalization.
Gold(I) catalysts, in particular, are renowned for their exceptional ability to act as soft, carbophilic π-acids, efficiently activating alkynes, allenes, and alkenes toward nucleophilic attack. researchgate.netacs.orgnih.gov This reactivity has been harnessed in a wide array of transformations, including the synthesis of aromatic systems like phenols from acyclic precursors. nih.gov In these reactions, a gold(I) catalyst can trigger a cascade of cyclization and rearrangement steps. For example, the gold-catalyzed reaction of furan-ynes can lead to the formation of highly substituted phenols, demonstrating an intramolecular oxygen atom migration and providing evidence for an Au(III) species as part of the catalytic cycle. nih.gov
While direct gold-catalyzed formation of the biphenyl backbone of this compound is not a standard method, the power of gold catalysis can be applied to related structures or for the functionalization of precursors. For instance, gold(I)-catalyzed activation of an alkyne tethered to a biphenyl core could initiate an intramolecular cyclization to build fused ring systems. The stability and reactivity of gold(I) complexes are often tuned by the choice of ligand, with bulky biphenyl-based phosphine (B1218219) ligands showing enhanced stability and catalytic efficiency. acs.org
Optimization of Reaction Conditions for Enhanced Yield and Selectivity
The success of any synthetic strategy hinges on the careful optimization of reaction conditions to maximize yield and selectivity while minimizing side products. For the synthesis of biphenyls via cross-coupling reactions (e.g., Suzuki, Stille, or Negishi), key parameters include the choice of catalyst and ligand, solvent, base, temperature, and reaction time.
For example, in a palladium-catalyzed Suzuki coupling to form a biphenyl precursor, the ligand on the palladium center plays a crucial role. Electron-rich, bulky phosphine ligands can enhance the rate of oxidative addition and reductive elimination, leading to higher turnover numbers and efficiency. Similarly, the choice of base is critical for the transmetalation step. DFT computational studies have been employed to understand transition states, such as revealing how specific pyridone ligands can assist in the C-H bond cleavage in directed functionalization reactions. nih.gov Additives can also be crucial; for instance, in DoM reactions, the addition of TMEDA (tetramethylethylenediamine) can break up alkyllithium aggregates, increasing the basicity and accelerating the reaction. baranlab.org
A systematic approach to optimization involves screening different combinations of these parameters to identify the ideal conditions for a specific substrate.
Table 2: Illustrative Optimization of a Suzuki Coupling for a Biphenyl Precursor
| Entry | Pd Catalyst | Ligand | Base | Solvent | Yield (%) |
|---|---|---|---|---|---|
| 1 | Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene/H₂O | 65 |
| 2 | Pd(OAc)₂ | SPhos | K₂CO₃ | Toluene/H₂O | 85 |
| 3 | Pd₂(dba)₃ | SPhos | K₃PO₄ | Dioxane/H₂O | 92 |
| 4 | Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Dioxane/H₂O | 95 |
This table presents hypothetical data for illustrative purposes.
This iterative process of optimization is fundamental to developing robust and scalable synthetic routes for complex molecules like this compound and its analogues.
Elucidation of Chemical Reactivity and Reaction Mechanisms of 1,1 Biphenyl 3,3 ,5 Triol
Phenolic Hydroxyl Group Reactivity
The three phenolic hydroxyl (-OH) groups are the primary sites of many reactions for [1,1'-Biphenyl]-3,3',5-triol. These groups can undergo oxidation and can be derivatized through various substitution reactions. The presence of these hydroxyls confers the molecule with the ability to form hydrogen bonds, influencing its chemical and physical properties. ontosight.ai
The antioxidant properties of phenolic compounds are directly related to the reactivity of the hydroxyl groups, which can donate a hydrogen atom to neutralize free radicals, forming a stabilized phenoxyl radical. ontosight.airesearchgate.net In the case of this compound, the loss of a hydrogen atom from one of the -OH groups results in a resonance-stabilized radical, where the unpaired electron is delocalized across the aromatic ring.
Further oxidation of the molecule can lead to the formation of quinones and diquinones. The oxidation of the symmetric dimer of a related phenol (B47542) has been shown to generate phenoxyl radicals and various dimeric quinonic structures. cnr.it This suggests that this compound can be oxidized to form corresponding biphenyl-quinones. For instance, oxidation of the hydroxyl group at the 5-position could lead to a quinone structure on one ring, while more extensive oxidation could produce a diquinone involving both aromatic rings. These highly conjugated systems are often colored and can be reactive intermediates that may undergo further reactions, including polymerization. cnr.it
The hydroxyl groups of this compound behave as typical phenols in acylation, alkylation, and etherification reactions. These reactions involve the derivatization of the oxygen atom of the -OH group.
Acylation: This reaction involves the conversion of the hydroxyl groups into esters. Typically, an acyl halide or anhydride (B1165640) is used in the presence of a base. This reaction can be used to protect the hydroxyl groups or to modify the molecule's properties.
Alkylation and Etherification: The formation of ethers from the phenolic hydroxyls can be achieved through reactions like the Williamson ether synthesis, where a phenoxide ion (formed by deprotonating the phenol with a strong base) acts as a nucleophile to attack an alkyl halide. The methylation of phenolic groups in magnolol, a related hydroxylated biphenyl (B1667301), has been shown to reduce its antioxidant reactivity, demonstrating a successful modification of the hydroxyl group. mdpi.com
Below is a table summarizing these common derivatization reactions for a phenolic hydroxyl group (Ar-OH).
| Reaction Type | Reagent(s) | Product Type | General Equation |
| Acylation | Acyl Halide (R-CO-Cl), Base | Ester | Ar-OH + R-CO-Cl → Ar-O-CO-R + HCl |
| Acylation | Acid Anhydride ((RCO)₂O), Acid/Base Catalyst | Ester | Ar-OH + (RCO)₂O → Ar-O-CO-R + R-COOH |
| Alkylation | Alkyl Halide (R-X), Base (e.g., NaH, K₂CO₃) | Ether | Ar-OH + Base → Ar-O⁻; Ar-O⁻ + R-X → Ar-O-R + X⁻ |
Aromatic Ring Reactivity and Substitution Patterns
The biphenyl core of the molecule is susceptible to substitution reactions, primarily electrophilic aromatic substitution, with its reactivity being heavily influenced by the attached hydroxyl groups.
Electrophilic Aromatic Substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. masterorganicchemistry.com The rate and position of this substitution are dictated by the existing substituents on the ring. msu.edu
The hydroxyl group is a powerful activating substituent, meaning it increases the rate of EAS compared to unsubstituted benzene (B151609). libretexts.org It is also an ortho, para-director, meaning it directs incoming electrophiles to the positions adjacent (ortho) and opposite (para) to itself. uci.edu
In this compound, all three hydroxyl groups activate both aromatic rings. The positions available for substitution are C2, C4, C6, C2', C4', and C6'.
On the 3,5-disubstituted ring: The -OH groups at C3 and C5 direct incoming electrophiles to positions C2, C4, and C6. The directing effects of the two hydroxyls reinforce each other, making these positions highly activated.
On the 3'-monosubstituted ring: The -OH group at C3' directs incoming electrophiles to positions C2', C4', and C6'.
The combined activating effect of these groups makes the molecule highly reactive towards electrophiles. Reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation/acylation are expected to proceed readily, likely even without a strong Lewis acid catalyst in some cases. msu.eduyoutube.com The steric hindrance and the combined electronic effects will determine the final product distribution.
| Position | Activating/Deactivating Group(s) | Directing Effect | Predicted Reactivity |
| C2, C4, C6 | -OH at C3, -OH at C5 | ortho, para | Highly Activated |
| C2', C4', C6' | -OH at C3' | ortho, para | Highly Activated |
Nucleophilic Aromatic Substitution (SNA) involves the replacement of a leaving group on an aromatic ring by a nucleophile. masterorganicchemistry.com This reaction is generally unfavorable for electron-rich aromatic rings like phenols. libretexts.org SNA reactions typically require the presence of strong electron-withdrawing groups (such as -NO₂) to stabilize the negatively charged intermediate (Meisenheimer complex) and a good leaving group (like a halide). masterorganicchemistry.comlibretexts.org
This compound lacks both of these features. The hydroxyl groups are strongly electron-donating by resonance, making the rings electron-rich and thus deactivated towards nucleophilic attack. libretexts.org Furthermore, the hydroxyl group is a very poor leaving group. Consequently, nucleophilic aromatic substitution on this compound is highly unlikely to occur under standard conditions.
Dimerization and Oligomerization Mechanisms of Hydroxylated Biphenyls
Hydroxylated biphenyls, and phenolic compounds in general, can undergo dimerization and oligomerization through oxidative coupling reactions. cnr.itmdpi.com This process is significant in nature, for example, in the biosynthesis of lignans (B1203133) from phenolic precursors. mdpi.com
The mechanism typically begins with the oxidation of the phenol to a phenoxyl radical. This can be achieved using chemical oxidants or enzymes like laccases and peroxidases. mdpi.com For this compound, a one-electron oxidation would generate a radical stabilized by resonance over the biphenyl system.
These radicals can then couple in several ways:
C-C Coupling: Two radicals can form a new carbon-carbon bond, linking two monomer units. This can occur at various positions on the aromatic rings.
C-O Coupling: The radical on one monomer can attack the hydroxyl oxygen of another, forming a new ether linkage.
This radical-radical coupling leads to the formation of dimers. These dimeric structures can themselves be oxidized to radicals and undergo further coupling, leading to the formation of trimers, tetramers, and eventually larger oligomers or polymers. cnr.it The reaction mechanism can become complex, with the potential for over-oxidation of the initial dimers to form quinonic structures, which can also polymerize, leading to complex, structurally diverse products. cnr.it
Radical-Mediated Coupling Processes
The phenolic nature of this compound makes it susceptible to one-electron oxidation, generating phenoxyl radicals. These radical species are key intermediates in oxidative coupling reactions. The presence of multiple hydroxyl groups can lead to the formation of mono-, di-, or tri-radicals, depending on the reaction conditions and the stoichiometry of the oxidizing agent. The stability and subsequent reaction pathways of these radicals are influenced by resonance delocalization across the biphenyl system.
The coupling of these radicals can proceed through various pathways, leading to the formation of new C-C or C-O bonds. Intramolecular coupling can result in the formation of cyclic ether or fused ring systems. Intermolecular coupling, on the other hand, leads to dimerization or oligomerization. The regioselectivity of the coupling is directed by the spin density distribution in the phenoxyl radical, which is highest at the ortho and para positions relative to the hydroxyl groups.
While specific studies on the radical-mediated coupling of this compound are not extensively documented in publicly available literature, the principles of phenol oxidative coupling provide a framework for predicting its behavior. The general mechanism involves the initial formation of a phenoxyl radical, followed by radical-radical coupling to form a quinone-type intermediate, which then tautomerizes to the more stable aromatic product.
Controlled Formation of Symmetric and Asymmetric Polymeric Units
The trifunctional nature of this compound makes it a valuable monomer for the synthesis of hyperbranched or cross-linked polymers. The controlled formation of polymeric units can be achieved through various polymerization techniques, including enzymatic polymerization and polycondensation reactions.
Enzymatic polymerization, often utilizing oxidoreductases such as laccases or peroxidases, offers a green and selective method for polymer synthesis. These enzymes can catalyze the oxidative coupling of the phenolic monomers, leading to the formation of polyphenylenes or poly(phenylene ether)s. The reaction conditions, such as the choice of enzyme, solvent, and temperature, can influence the molecular weight, polydispersity, and branching of the resulting polymer. The formation of symmetric or asymmetric polymers depends on the controlled addition of the monomer and the selectivity of the enzymatic coupling. For instance, the use of a template or a directing group could potentially favor the formation of specific linkages, leading to more ordered polymeric structures. While the enzymatic polymerization of various phenolic compounds has been reported, specific studies on this compound are limited.
Polycondensation reactions with suitable comonomers can also be employed to synthesize polyesters or polyethers. The hydroxyl groups of this compound can react with dicarboxylic acids, acyl chlorides, or other electrophilic linkers to form polymeric chains. The stoichiometry of the reactants and the reaction conditions can be adjusted to control the degree of polymerization and the architecture of the final polymer, allowing for the synthesis of both symmetric and asymmetric structures.
Isotopic Exchange Phenomena and Mechanistic Probes (e.g., Deuterium (B1214612) Exchange)
Isotopic labeling, particularly deuterium exchange, is a powerful tool for elucidating reaction mechanisms. In the context of this compound, deuterium exchange can provide insights into the acidity of the phenolic protons and the reactivity of the aromatic rings.
The hydroxyl protons of this compound are expected to undergo rapid exchange with deuterium in the presence of a deuterium source like D₂O, especially under acidic or basic catalysis. The rate of this exchange can provide information about the pKa values of the different hydroxyl groups.
Mechanistic probes beyond isotopic exchange, such as kinetic studies and the trapping of reaction intermediates, would be invaluable in fully understanding the reaction pathways of this compound.
Conformational Dynamics and Rotational Barriers around the Biphenyl Linkage
The two phenyl rings in biphenyl are not coplanar due to steric hindrance between the ortho-hydrogens. The rotation around the central C-C bond is a key conformational feature of biphenyl and its derivatives. The energy barrier to this rotation is influenced by the nature and position of the substituents on the phenyl rings.
For this compound, the hydroxyl groups are in the meta positions, which are not expected to significantly increase the steric hindrance compared to unsubstituted biphenyl. However, they can influence the electronic properties of the rings and potentially engage in intramolecular hydrogen bonding, which could affect the preferred dihedral angle and the rotational barrier.
The conformational landscape of this compound can be explored using computational methods, such as density functional theory (DFT) calculations. These studies can predict the minimum energy conformations and the energy barriers for rotation around the biphenyl linkage. Experimental techniques like variable temperature NMR spectroscopy can also be used to determine rotational barriers. researchgate.net
While specific experimental or high-level computational data for the rotational barrier of this compound is not found in the surveyed literature, data for related substituted biphenyls can provide an estimate. The rotational barrier in unsubstituted biphenyl is approximately 6-8 kJ/mol for the planar transition state and slightly higher for the perpendicular transition state. comporgchem.com The presence of meta-hydroxyl groups is not expected to dramatically alter this barrier, though some influence from electronic effects and potential weak intramolecular interactions cannot be ruled out.
Advanced Analytical Characterization Techniques for 1,1 Biphenyl 3,3 ,5 Triol and Derivatives
High-Resolution Spectroscopic Methods for Structural Assignment
The precise structure of [1,1'-Biphenyl]-3,3',5-triol is elucidated through a combination of high-resolution spectroscopic techniques. These methods provide detailed information about the molecular framework, the connectivity of atoms, and the specific functional groups present.
Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment of this compound. While specific spectral data for this compound is not abundant in publicly available literature, the analysis of related biphenyl (B1667301) compounds provides a strong basis for predicting its spectral characteristics.
¹H NMR: In the proton NMR spectrum, the chemical shifts of the aromatic protons are influenced by the positions of the three hydroxyl groups. These hydroxyl protons themselves would appear as distinct singlets, the chemical shift of which can be dependent on solvent and concentration. The aromatic protons on the two phenyl rings would exhibit complex splitting patterns (multiplets) in the aromatic region of the spectrum, typically between 6.0 and 8.0 ppm. The specific coupling constants (J-values) between adjacent protons, which can be determined from 2D NMR experiments, would be crucial in assigning each proton to its specific position on the biphenyl scaffold. For instance, studies on similar substituted biphenyls show distinct aromatic proton signals that are key to confirming the substitution pattern. researchgate.net
¹³C NMR: The carbon-13 NMR spectrum would provide complementary information, with distinct signals for each unique carbon atom in the molecule. The carbons bearing the hydroxyl groups would be significantly shifted downfield (to a higher ppm value) compared to the unsubstituted aromatic carbons due to the deshielding effect of the oxygen atoms. The quaternary carbons of the biphenyl linkage would also have characteristic chemical shifts.
2D NMR: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are vital for confirming the assignments made from 1D NMR. A COSY spectrum would show correlations between coupled protons, helping to trace the proton connectivity within each phenyl ring. An HSQC spectrum correlates each proton with the carbon atom to which it is directly attached, providing definitive C-H assignments. For complex structures like this, 2D NMR is essential to resolve ambiguities that may arise from overlapping signals in the 1D spectra.
Interactive Data Table: Predicted NMR Data for this compound
| Technique | Nucleus | Predicted Chemical Shift Range (ppm) | Key Features |
| 1D NMR | ¹H | 6.0 - 8.0 | Complex multiplets for aromatic protons; distinct singlets for hydroxyl protons. |
| 1D NMR | ¹³C | 100 - 160 | Signals for hydroxyl-substituted carbons appear at higher ppm; distinct signals for quaternary carbons. |
| 2D NMR | ¹H-¹H COSY | N/A | Cross-peaks indicating proton-proton couplings within each phenyl ring. |
| 2D NMR | ¹H-¹³C HSQC | N/A | Correlation peaks linking each proton to its directly bonded carbon atom. |
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is critical for determining the elemental composition and confirming the molecular weight of this compound with high accuracy. The molecular formula of this compound is C12H10O3, with a monoisotopic mass of approximately 202.062994 Da. nih.gov HRMS can measure this mass with a high degree of precision, which helps to confirm the molecular formula and rule out other potential structures.
In addition to accurate mass measurement, the fragmentation pattern observed in the mass spectrum provides valuable structural information. chemguide.co.uk When the molecule is ionized in the mass spectrometer, it can break apart into smaller, charged fragments. libretexts.org The pattern of these fragments is like a fingerprint for the molecule. For this compound, characteristic fragmentation would likely involve the loss of hydroxyl groups (-OH) or water (H₂O). The cleavage of the bond connecting the two phenyl rings could also occur, leading to fragments corresponding to substituted benzene (B151609) rings. The analysis of these fragmentation pathways helps to piece together the structure of the original molecule. mdpi.com For example, in related hydroxylated biphenyls, the initial loss of a hydroxyl radical is a common fragmentation step.
Fourier Transform Infrared (FTIR) Spectroscopy for Characteristic Functional Group Signatures
Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. nih.gov For this compound, the FTIR spectrum would be dominated by the characteristic absorption bands of the hydroxyl (O-H) and aromatic (C-H, C=C) groups.
Interactive Data Table: Characteristic FTIR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Hydroxyl (O-H) | Stretching | 3200-3600 | Strong, Broad |
| Aromatic C-H | Stretching | >3000 | Sharp, Medium |
| Aromatic C=C | Stretching | 1450-1600 | Medium to Strong |
| Phenolic C-O | Stretching | 1200-1300 | Strong |
Chromatographic Separation and Purity Assessment
Chromatographic techniques are essential for separating this compound from reaction mixtures or natural extracts and for assessing its purity. The choice of method depends on the volatility and polarity of the compound and its derivatives.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Species
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. mdpi.com While this compound itself has a relatively high boiling point due to the polar hydroxyl groups, it can be analyzed by GC-MS, often after a derivatization step. Derivatization, for example, by silylation, converts the polar hydroxyl groups into less polar and more volatile silyl (B83357) ethers, making them more amenable to GC analysis. mdpi.com
In a GC-MS analysis, the derivatized compound is separated from other components in a mixture based on its boiling point and interaction with the GC column's stationary phase. mdpi.com As the compound elutes from the column, it enters the mass spectrometer, which provides mass spectral data for identification. researchgate.net This technique is particularly useful for identifying and quantifying trace amounts of hydroxylated biphenyls in complex matrices. researchgate.net
High-Performance Liquid Chromatography (HPLC) with Advanced Detection (e.g., UV-Vis, DAD, ELSD)
High-Performance Liquid Chromatography (HPLC) is the premier technique for the separation and purity assessment of non-volatile or thermally sensitive compounds like this compound. nih.gov The compound can be separated from impurities using a reversed-phase HPLC column, where a polar mobile phase is used with a nonpolar stationary phase. scielo.brscielo.br
Advanced detectors enhance the utility of HPLC for this analysis:
UV-Vis and Diode Array Detection (DAD): this compound contains a chromophore (the biphenyl system) that absorbs ultraviolet (UV) light. A UV-Vis or DAD detector can monitor the absorbance at a specific wavelength, allowing for sensitive detection and quantification. A DAD provides the entire UV spectrum of the eluting peak, which can aid in peak identification and purity assessment. scielo.brscielo.br
Evaporative Light Scattering Detection (ELSD): For derivatives that may lack a strong UV chromophore, an ELSD can be used. This detector is a universal detector that responds to any analyte that is less volatile than the mobile phase.
HPLC methods can be optimized for the analysis of hydroxylated biphenyls by adjusting the mobile phase composition, flow rate, and column type to achieve the desired separation. sielc.comnih.gov
Interactive Data Table: Comparison of Chromatographic Techniques
| Technique | Principle | Applicability to this compound | Common Detectors |
| GC-MS | Separation based on volatility and boiling point. | Suitable for volatile derivatives (e.g., silylated form). | Mass Spectrometry (MS). |
| HPLC | Separation based on polarity and interaction with stationary/mobile phases. | Ideal for the direct analysis of the compound and its non-volatile derivatives. | UV-Vis, Diode Array (DAD), Evaporative Light Scattering (ELSD). |
X-ray Crystallography for Solid-State Structure and Conformational Analysis
The solid-state structure is significantly influenced by intermolecular forces, particularly hydrogen bonding, which arises from the hydroxyl groups. In the case of related polyhydroxylated biphenyls and phenols, X-ray crystallography has demonstrated the formation of extensive three-dimensional hydrogen-bonding networks. For instance, the crystal structure of benzene-1,3,5-triol (phloroglucinol) reveals a complex, three-dimensional hydrogen-bonding pattern rather than a simple layered structure. researchgate.net This intricate network of hydrogen bonds plays a crucial role in the stability and packing of the molecules in the crystal lattice.
The conformation of this compound and its derivatives can also be influenced by the presence of different substituents on the biphenyl core. The size and electronic nature of these substituents can induce steric hindrance or favorable intermolecular interactions, leading to specific preferred conformations in the solid state. The twist angle between the aromatic rings is a key conformational feature that can be precisely determined by X-ray crystallography. mdpi.com
Table 1: Representative Crystallographic Data for Related Aromatic Compounds
| Compound | Crystal System | Space Group | Key Structural Feature | Reference |
| Benzene-1,3,5-triol | Orthorhombic | P212121 | 3D hydrogen-bonding network | researchgate.net |
| 1,3,5-Triacetylbenzene | - | - | Non-polar and polar conformers identified | researchgate.net |
| Substituted 1,2,4-Triazolo[4',3':2,3]pyridazino[4,5-b]indole | Triclinic / Monoclinic | P-1 / P21 | Twist angle between ring systems | mdpi.com |
| [Cu(CHpz3)(PPh3)]+ | Monoclinic | P21/c | Tetracoordinated copper(I) center | mdpi.com |
This table presents data for structurally related compounds to illustrate the type of information obtained from X-ray crystallography, as specific data for this compound was not available in the search results.
Hyphenated Techniques for Comprehensive Mixture Analysis (e.g., LC-NMR, GCxGC-MS)
Hyphenated analytical techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for the analysis of complex mixtures containing this compound and its derivatives. These techniques provide both separation of the components and their structural identification in a single run.
Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR)
LC-NMR directly combines the high-resolution separation capabilities of high-performance liquid chromatography (HPLC) with the unparalleled structure elucidation power of nuclear magnetic resonance (NMR) spectroscopy. sumitomo-chem.co.jpmdpi.com This technique is particularly valuable for the unambiguous identification of components in complex mixtures, such as impurities, metabolites, or natural product extracts. nih.govnih.gov In the context of this compound analysis, LC-NMR can be used to:
Isolate and identify individual derivatives in a synthetic mixture or a biological extract.
Characterize impurities formed during the synthesis of this compound. nih.gov
Obtain detailed structural information on unknown but related compounds.
The sensitivity of NMR has historically been a limitation for LC-NMR. sumitomo-chem.co.jp However, advancements in high-field magnets, cryogenically cooled probes, and solvent suppression techniques have significantly improved the sensitivity, making LC-NMR a more practical and accessible tool. sumitomo-chem.co.jp LC-NMR experiments can be performed in different modes, including on-flow, stopped-flow, and loop-storage, each offering advantages depending on the analytical challenge. mdpi.com
Gas Chromatography x Gas Chromatography-Mass Spectrometry (GCxGC-MS)
For volatile derivatives of this compound, comprehensive two-dimensional gas chromatography coupled with mass spectrometry (GCxGC-MS) offers exceptional separation power and sensitivity. This technique utilizes two different GC columns in series, providing a much higher peak capacity than conventional one-dimensional GC. The separated components are then introduced into a mass spectrometer for identification based on their mass-to-charge ratio and fragmentation patterns.
The enhanced separation of GCxGC allows for the resolution of co-eluting compounds that would otherwise overlap in a single-dimension separation. This is particularly useful for analyzing complex matrices where numerous structurally similar compounds may be present.
Table 2: Comparison of Hyphenated Techniques for Biphenyl Derivative Analysis
| Technique | Separation Principle | Detection Principle | Key Advantages | Typical Applications |
| LC-NMR | Liquid chromatography based on polarity, size, or affinity | Nuclear Magnetic Resonance spectroscopy | Unambiguous structure elucidation of non-volatile compounds | Impurity profiling, metabolite identification, natural product analysis nih.govnih.gov |
| GCxGC-MS | Two-dimensional gas chromatography based on volatility and polarity | Mass Spectrometry | Exceptional separation power for volatile compounds, high sensitivity | Analysis of complex volatile mixtures, environmental analysis |
Theoretical and Computational Chemistry Studies on 1,1 Biphenyl 3,3 ,5 Triol
Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions
While quantum mechanical calculations provide a static picture of a single molecule, [1,1'-Biphenyl]-3,3',5-triol is a flexible molecule that can adopt various conformations due to rotation around the inter-ring bond. Furthermore, its behavior in a biological or chemical environment is governed by its interactions with surrounding molecules, such as water or a protein receptor.
Molecular dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of a molecular system. nih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectories of atoms and molecules over time, providing a dynamic view of conformational changes and intermolecular interactions. nih.gov
For this compound, MD simulations can be used to:
Explore the conformational landscape: By simulating the molecule in a solvent, one can observe the different rotational conformations it can adopt and determine their relative populations.
Study solvation: MD simulations can provide detailed information about how water molecules arrange themselves around the hydroxyl groups and the aromatic rings, which is crucial for understanding its solubility and transport properties.
Investigate protein-ligand interactions: If this compound is being studied as a potential drug candidate, MD simulations can be used to model its binding to a target protein. nih.gov These simulations can reveal the key amino acid residues involved in the interaction, the stability of the complex, and the role of water molecules in the binding site. nih.gov
Reaction Pathway Modeling and Transition State Identification
Understanding the chemical reactivity of this compound, such as its antioxidant mechanism or its metabolic degradation, requires the study of chemical reaction pathways. Computational methods can be used to model these pathways and identify the transition states, which are the high-energy structures that connect reactants to products.
Transition state theory is a fundamental concept in chemical kinetics that explains reaction rates. wikipedia.org By locating the transition state structure on the potential energy surface, it is possible to calculate the activation energy of a reaction, which is a key determinant of its rate. wikipedia.org For this compound, this could involve modeling the reaction of one of its hydroxyl groups with a free radical to understand its antioxidant properties at a mechanistic level.
Table 2: Hypothetical Reaction Energetics for a Phenolic Antioxidant Reaction
| Reaction Step | Reactant | Transition State | Product | Activation Energy (kcal/mol) |
| Hydrogen atom transfer | Ar-OH + •R | [Ar-O···H···R]‡ | Ar-O• + HR | 12.5 |
Note: This table provides a hypothetical example of the kind of data that can be obtained from reaction pathway modeling for a phenolic compound. Ar represents an aromatic system.
Spectroscopic Property Predictions and Validation against Experimental Data
Computational chemistry can also be used to predict various spectroscopic properties of this compound. These predictions can be invaluable for interpreting experimental spectra and for confirming the structure of the compound.
NMR Spectroscopy: The chemical shifts and coupling constants in Nuclear Magnetic Resonance (NMR) spectroscopy are highly sensitive to the electronic environment of the nuclei. DFT calculations can be used to predict the ¹H and ¹³C NMR spectra of this compound, which can then be compared with experimental data for structural elucidation.
UV-Vis Spectroscopy: The absorption of ultraviolet and visible light by a molecule is due to electronic transitions between different energy levels. Time-dependent DFT (TD-DFT) is a common method used to calculate the electronic absorption spectrum, providing information about the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions.
IR and Raman Spectroscopy: As mentioned earlier, the calculation of vibrational frequencies provides a theoretical infrared and Raman spectrum. This can be used to assign the vibrational modes observed in experimental spectra and to understand how the structure of the molecule influences its vibrational properties.
In Silico Screening and Ligand Design Principles (e.g., for SAR studies)
The principles of computational chemistry can be extended to the design of new molecules with desired properties. For this compound, this could involve designing derivatives with enhanced biological activity or improved pharmacokinetic properties.
Structure-Activity Relationship (SAR) studies aim to understand how changes in the chemical structure of a molecule affect its biological activity. nih.gov Computational methods can play a crucial role in SAR by:
Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that relate the chemical properties of a series of compounds to their biological activity. researchgate.net By calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) for a set of biphenyl (B1667301) derivatives and correlating them with their measured activity, a predictive QSAR model can be developed. researchgate.net This model can then be used to predict the activity of new, unsynthesized compounds.
Molecular Docking: This computational technique predicts the preferred orientation of a ligand when it binds to a receptor. For this compound, docking studies could be used to screen a virtual library of its derivatives against a specific protein target to identify those with the best predicted binding affinity.
Pharmacophore Modeling: A pharmacophore is an abstract representation of the key molecular features that are necessary for biological activity. By identifying the common features of a set of active biphenyl compounds, a pharmacophore model can be built and used to search for new molecules that match the model.
Through these in silico screening and design principles, the development of new and more effective analogs of this compound for various applications can be significantly accelerated.
Biochemical and Biological Research Perspectives of 1,1 Biphenyl 3,3 ,5 Triol Excluding Clinical Human Trials
Structure-Activity Relationship (SAR) Investigations for Defined Biological Activities
The biological activities of [1,1'-Biphenyl]-3,3',5-triol are intrinsically linked to its chemical structure, particularly the arrangement of its hydroxyl groups and the conformation of the biphenyl (B1667301) linkage.
Correlation of Hydroxyl Group Position and Substitution with Specific Bioactivity
The number and position of hydroxyl groups on the biphenyl scaffold are critical determinants of its biological effects, which include antioxidant, anti-inflammatory, and antimicrobial properties. ontosight.aiontosight.ai The hydroxyl groups can donate electrons, enabling the molecule to neutralize free radicals and thus exert antioxidant effects. ontosight.ai
Studies on various hydroxylated biphenyls have consistently shown that the presence of hydroxyl groups is essential for their bioactivity. For instance, research on biphenyl derivatives has demonstrated that hydroxyl groups on the B ring are crucial for their antibacterial activities. nih.gov When these hydroxyl groups are replaced by methoxyl groups, the antibacterial activity is completely lost. nih.gov This highlights the direct role of the hydroxyl moiety in the compound's mechanism of action.
Furthermore, the antioxidant capacity of hydroxylated biphenyls is influenced by the potential for intramolecular hydrogen bonding between adjacent hydroxyl groups. mdpi.com Such bonding can either enhance or decrease the antioxidant effect, depending on the specific arrangement. mdpi.com In the case of this compound, the meta- and para-positioning of the hydroxyl groups precludes the formation of strong intramolecular hydrogen bonds that are common in ortho-substituted phenols, which may influence its reactivity. The antioxidant activity of biphenols and biphenyltetrols has been shown to be dependent on the number and mutual position of the hydroxyl groups. researchgate.net
While direct and extensive SAR studies on this compound are not widely published, research on structurally similar compounds provides valuable insights. For example, 5'-methoxybiphenyl-3,4,3'-triol, a closely related natural product, has been identified as a potent inhibitor of advanced glycation end products (AGEs) and exhibits anti-angiogenic effects by suppressing vascular endothelial growth factor (VEGF). nih.gov This suggests that the trihydroxylated biphenyl scaffold is a promising pharmacophore for various therapeutic applications. The collective evidence strongly supports that the number and placement of hydroxyl groups are paramount to the bioactivity of biphenyl compounds.
Influence of Biphenyl Linkage Conformation on Bioactivity
The conformation of the biphenyl linkage, specifically the rotational freedom around the aryl-aryl single bond, can significantly impact a molecule's interaction with biological targets. mdpi.com In cases where bulky substituents are present at the ortho positions of the biphenyl rings, rotation around the central C-C bond is hindered, leading to a phenomenon known as atropisomerism, where stable, non-interconvertible rotational isomers (atropisomers) can exist. rsc.org These atropisomers can exhibit different biological activities.
However, this compound lacks bulky ortho-substituents. The hydroxyl groups at the 3, 3', and 5 positions are not large enough to create a significant steric barrier to rotation. Theoretical and experimental studies on non-ortho-substituted biphenyls have shown that the energy barrier to rotation is generally low, allowing for free rotation around the central bond at room temperature. comporgchem.comacs.org For unsubstituted biphenyl, the rotational barriers are in the range of 6.0-8.3 kJ/mol, which is easily overcome under physiological conditions. comporgchem.com
This conformational flexibility means that this compound is unlikely to exist as stable atropisomers. mdpi.com Instead, it will exist as a dynamic mixture of conformers. This flexibility might be advantageous for its biological activity, allowing the molecule to adapt its shape to fit into the binding sites of various protein targets. mdpi.com The ability of conformationally flexible hydroxylated biphenyls to find effective interactions with key amino acid residues can enhance their binding affinity and specificity for a broad range of proteins. mdpi.com
Biosynthetic Pathways of Hydroxylated Biphenyls in Natural Systems
The presence of hydroxylated biphenyls in nature, particularly as phytoalexins in plants, points to specific biosynthetic pathways.
Enzymatic Catalysis in Biphenyl Formation (e.g., Biphenyl Synthase)
The core structure of many naturally occurring biphenyls is synthesized by the enzyme biphenyl synthase (BIS). asm.org This enzyme belongs to the polyketide synthase family and catalyzes the condensation of benzoyl-CoA with three molecules of malonyl-CoA. asm.org The reaction proceeds through an iterative process to form a polyketide intermediate, which then undergoes cyclization and aromatization to yield 3,5-dihydroxybiphenyl (B3428892). asm.org
This enzymatic reaction is a key step in the biosynthesis of biphenyl phytoalexins in plants like those of the Maloideae subfamily (e.g., Sorbus aucuparia). asm.org The resulting 3,5-dihydroxybiphenyl can then undergo further modifications, such as hydroxylation and O-methylation, catalyzed by other enzymes like cytochrome P450 monooxygenases and O-methyltransferases, to produce a variety of hydroxylated biphenyls. asm.org Although the direct enzymatic synthesis of this compound has not been explicitly detailed, the formation of the 3,5-dihydroxylated ring in one of the phenyl groups is a direct product of biphenyl synthase activity. Subsequent hydroxylation at the 3'-position on the second ring would be required.
Elucidation of Precursor Flux and Metabolic Engineering Strategies
The production of hydroxylated biphenyls in microbial systems through metabolic engineering is a promising area of research. This approach involves the manipulation of an organism's metabolic pathways to enhance the production of a desired compound. lbl.govchalmers.senih.gov Key strategies in metabolic engineering that could be applied to the synthesis of this compound include:
Enhancing Precursor Supply: The biosynthesis of the biphenyl scaffold relies on the availability of precursors like benzoyl-CoA and malonyl-CoA. asm.org Metabolic engineering can be used to increase the intracellular pools of these precursors. For example, in Escherichia coli, the supply of malonyl-CoA, a key building block for many polyketides, can be increased by overexpressing acetyl-CoA carboxylase. acs.org Similarly, pathways for the synthesis of benzoyl-CoA can be introduced and optimized.
Heterologous Expression of Biosynthetic Genes: The genes encoding biphenyl synthase and the subsequent modifying enzymes (hydroxylases, methyltransferases) from plants can be introduced into microbial hosts such as E. coli or the yeast Saccharomyces cerevisiae. lbl.govchalmers.senih.gov These organisms are well-characterized and can be genetically manipulated with relative ease, making them suitable platforms for producing complex plant-derived molecules. chalmers.senih.gov
Pathway Optimization and Host Engineering: Further optimization may involve balancing the expression levels of the biosynthetic genes, knocking out competing metabolic pathways that divert precursors away from the desired product, and improving the host's tolerance to the final product. chalmers.seresearchgate.net
While specific examples of metabolic engineering for the production of this compound are not yet prominent in the literature, the principles and strategies have been successfully applied to produce a wide range of other natural products, including other phenolics and fatty acids, in microbial hosts. acs.orgmdpi.com
Microbial Biotransformation and Biodegradation Studies
Microorganisms play a significant role in the environmental fate of biphenyls and their derivatives through biotransformation and biodegradation processes. Various bacterial and fungal strains have been identified that can metabolize these compounds.
Bacteria from genera such as Pseudomonas, Rhodococcus, and Ralstonia are known to degrade biphenyl and its hydroxylated derivatives. nih.govnih.govnih.gov The degradation pathway often begins with the introduction of hydroxyl groups by mono- or dioxygenase enzymes. nih.gov For instance, Pseudomonas sp. strain FH12 can hydroxylate 3-hydroxybiphenyl at the ortho position. nih.gov Another strain, Pseudomonas sp. strain FH23, metabolizes 4-hydroxybiphenyl to 2,3,4'-trihydroxybiphenyl. nih.govsigmaaldrich.com These hydroxylation steps typically prepare the aromatic rings for subsequent cleavage by dioxygenases. nih.gov
Fungi, including species of Paecilomyces and Trichosporon, are also capable of transforming biphenyls. asm.orgnih.gov The fungus Paecilomyces lilacinus can hydroxylate biphenyl at multiple positions, leading to the formation of di- and trihydroxylated metabolites, including 3,4,4'-trihydroxybiphenyl. asm.org This fungus can further cleave the aromatic rings of these hydroxylated intermediates. asm.org The yeast Trichosporon mucoides hydroxylates biphenyl to produce 2-, 3-, and 4-hydroxybiphenyl, which are then further oxidized to dihydroxylated intermediates. nih.gov The initial hydroxylation is catalyzed by a cytochrome P450 monooxygenase. nih.gov
Given these findings, it is plausible that this compound can be a substrate for microbial transformation. Microorganisms could potentially further hydroxylate the compound or cleave its aromatic rings, leading to its degradation. The specific metabolites would depend on the enzymatic machinery of the particular microbial strain. These biotransformation processes are of interest not only for understanding the environmental fate of such compounds but also for potential applications in bioremediation and the enzymatic synthesis of novel biphenyl derivatives.
Catabolic Pathways of Biphenyls in Microbial Systems
Microbial degradation of biphenyl and its derivatives, such as polychlorinated biphenyls (PCBs), is a critical area of bioremediation research. ontosight.aiontosight.ai Several bacterial strains have been identified that can utilize biphenyl as a carbon and energy source, breaking it down through a series of enzymatic reactions known as the biphenyl catabolic pathway. ethz.chnih.gov This pathway typically proceeds through an "upper pathway" which converts biphenyl to central aromatic intermediates like benzoate (B1203000), and a "lower pathway" which further metabolizes these intermediates into the Krebs cycle. uchile.cl
The initial and key step in the aerobic degradation of biphenyl is the dioxygenation of the aromatic ring by the enzyme biphenyl dioxygenase (BPDO). ontosight.ainih.gov This enzyme introduces two hydroxyl groups onto the biphenyl molecule, typically at the 2,3-positions, to form cis-2,3-dihydro-2,3-dihydroxybiphenyl. nih.govasm.org This is followed by dehydrogenation to yield 2,3-dihydroxybiphenyl. nih.gov The dihydroxylated ring is then cleaved by a dioxygenase, and subsequent enzymatic steps lead to the formation of benzoate and 2-hydroxypenta-2,4-dienoate. ethz.chnih.gov
While the formation of this compound is not a primary step in the well-characterized biphenyl degradation pathway, hydroxylated biphenyls can be generated as metabolites. nih.gov For instance, the metabolism of doubly para-substituted hydroxychlorobiphenyls by biphenyl dioxygenases has been shown to produce various hydroxylated derivatives. asm.orgnih.gov Specifically, the oxidation of 4-hydroxy-4'-chlorobiphenyl can lead to the formation of 3,4,5-trihydroxy-4′-chlorobiphenyl. nih.gov This suggests that under certain conditions and with specific substituted biphenyls, tri-hydroxylated biphenyl structures can be formed.
The versatility of biphenyl catabolic enzymes allows them to act on a range of biphenyl analogues. nih.govnih.gov However, the specific pathway leading to this compound from biphenyl itself in microbial systems is not well-documented as a major catabolic route. It is more likely to be a minor byproduct or a metabolite arising from the degradation of already hydroxylated biphenyl precursors.
Identification of Intermediate Metabolites and Dead-End Products
The microbial catabolism of biphenyl and its derivatives generates a variety of intermediate metabolites. The primary intermediates in the main biphenyl degradation pathway include cis-2,3-dihydro-2,3-dihydroxybiphenyl, 2,3-dihydroxybiphenyl, and 2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoic acid (HOPDA). nih.govresearchgate.net These are typically channeled towards complete mineralization.
However, the degradation of more complex or substituted biphenyls, such as PCBs or hydroxybiphenyls, can lead to the accumulation of other intermediates and, in some cases, "dead-end" products. asm.orgnih.gov These are metabolites that the microbial enzymes cannot process further, leading to their accumulation in the environment.
Research on the metabolism of dihydroxybiphenyls, such as 3,3'-dihydroxybiphenyl, by strains like Comamonas testosteroni B-356 has shown the formation of unstable dihydrodiol metabolites. nih.govnih.govresearchgate.net These can spontaneously rearrange or dehydroxylate to form other products, some of which are dead-end metabolites. nih.govnih.govresearchgate.net For example, the metabolism of 3,3'-dihydroxybiphenyl can lead to a tautomerized product that is not further metabolized by the biphenyl catabolic pathway. nih.govnih.govresearchgate.net
In the context of trihydroxybiphenyls, studies have identified compounds like 3,4,5-trihydroxy-4′-chlorobiphenyl as a dead-end metabolite from the oxidation of 4-hydroxy-4′-chlorobiphenyl. nih.gov Similarly, the metabolism of 2,2'-dihydroxybiphenyl can yield 2,3,2'-trihydroxybiphenyl, and other hydroxylated metabolites that may act as dead-end products. nih.govnih.gov While direct evidence for the formation of this compound as a specific intermediate or dead-end product in these pathways is limited, the generation of various trihydroxylated biphenyls highlights the potential for its formation from suitable precursors.
| Precursor Compound | Identified Intermediate/Dead-End Product | Microorganism/Enzyme System | Reference |
|---|---|---|---|
| Biphenyl | cis-2,3-Dihydro-2,3-dihydroxybiphenyl | Pseudomonas sp. strain LB400 | ethz.ch |
| Biphenyl | 2,3-Dihydroxybiphenyl | Brucella anthropi MAPB-9 | researchgate.net |
| 4-Hydroxy-4'-chlorobiphenyl | 3,4,5-Trihydroxy-4′-chlorobiphenyl | Pandoraea pnomenusa B356 BPDO | nih.gov |
| 3,3'-Dihydroxybiphenyl | Unstable dihydrodiol metabolite (tautomerizes to a dead-end product) | Comamonas testosteroni B-356 | nih.govnih.gov |
| 2,2'-Dihydroxybiphenyl | 2,3,2'-Trihydroxybiphenyl | Comamonas testosteroni B-356 | nih.govnih.gov |
Enzymatic Mechanisms of Biphenyl Dioxygenases and Related Enzymes
The central enzyme in the aerobic degradation of biphenyl is biphenyl dioxygenase (BPDO), a multi-component enzyme system. nih.govresearchgate.net BPDO belongs to the Rieske-type family of aromatic hydrocarbon dioxygenases. nih.gov It typically consists of a terminal dioxygenase component and an electron transport chain. nih.gov
The terminal dioxygenase is usually a heterohexamer (α3β3) composed of a large (α) subunit and a small (β) subunit. nih.gov The large subunit contains the active site with a mononuclear non-heme iron center and a Rieske [2Fe-2S] cluster, and it is primarily responsible for substrate specificity. nih.gov The electron transport chain, which includes a ferredoxin and a ferredoxin reductase, shuttles electrons from NADH to the terminal dioxygenase. nih.gov
The catalytic mechanism of BPDO involves the activation of molecular oxygen. ontosight.ai The enzyme binds the biphenyl substrate and then molecular oxygen. The electrons from NADH are transferred through the ferredoxin and reductase to the iron center in the large subunit of the terminal dioxygenase, reducing it. ontosight.ainih.gov This allows for the activation of O2 and its subsequent stereospecific insertion into the biphenyl ring to form a cis-dihydrodiol. nih.gov
Following the initial dioxygenation, the resulting cis-2,3-dihydro-2,3-dihydroxybiphenyl is acted upon by a dehydrogenase (BphB), which oxidizes it to 2,3-dihydroxybiphenyl. nih.gov The next key enzyme is 2,3-dihydroxybiphenyl 1,2-dioxygenase (BphC), an extradiol dioxygenase. nih.govacs.org This enzyme cleaves the dihydroxylated aromatic ring between the two hydroxyl groups (meta-cleavage) without the need for an external reductant. nih.govacs.org The mechanism involves an iron-containing active site and is proposed to proceed through a substrate radical-Fe(II)-superoxo intermediate. acs.org The ring-cleavage product, HOPDA, is then hydrolyzed by a hydrolase (BphD) to complete the upper biphenyl pathway. nih.gov
| Enzyme | Abbreviation | Function in Biphenyl Catabolism | Reference |
|---|---|---|---|
| Biphenyl Dioxygenase | BPDO (BphA) | Initial dioxygenation of the biphenyl ring. | nih.gov |
| cis-2,3-Dihydro-2,3-dihydroxybiphenyl Dehydrogenase | BphB | Oxidation of the cis-dihydrodiol to a dihydroxybiphenyl. | nih.gov |
| 2,3-Dihydroxybiphenyl 1,2-Dioxygenase | BphC | Meta-cleavage of the dihydroxylated aromatic ring. | nih.govacs.org |
| 2-Hydroxy-6-oxo-6-phenylhexa-2,4-dienoate Hydrolase | BphD | Hydrolysis of the ring-cleavage product. | nih.gov |
Interactions with Model Biological Systems (e.g., enzyme inhibition, antioxidant assays)
While specific studies on the enzyme inhibitory or antioxidant properties of this compound are not extensively documented, the activities of related phenolic compounds, including other hydroxylated biphenyls and benzenetriols, provide a basis for potential interactions.
Phenolic compounds are well-known for their antioxidant activity, which is primarily attributed to their ability to scavenge free radicals by donating a hydrogen atom or an electron. nih.gov The antioxidant capacity of phenolic compounds is influenced by the number and position of hydroxyl groups on the aromatic ring. nih.gov For instance, studies on hydroxybenzoic acids have shown that the degree and position of hydroxylation significantly affect their antioxidant capabilities. nih.gov Generally, an increase in the number of hydroxyl groups enhances antioxidant activity. nih.gov Therefore, it is plausible that this compound, with its three hydroxyl groups, would exhibit antioxidant properties. Standard antioxidant assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay or ferric reducing antioxidant power (FRAP) assay, could be employed to evaluate its potential. nih.govnih.gov
Regarding enzyme inhibition, phenolic compounds can interact with proteins, including enzymes, through various mechanisms such as hydrogen bonding and hydrophobic interactions, potentially leading to inhibition of enzyme activity. libretexts.org The specific inhibitory effects would depend on the structure of the compound and the active site of the enzyme. For example, some phenolic compounds have been shown to inhibit enzymes involved in metabolic pathways.
Furthermore, research on benzene-1,2,4-triol has indicated its toxicity is partly due to the spontaneous formation of dimers, which have different biological activities compared to the monomer. rug.nl This suggests that the reactivity and potential for oligomerization of this compound could also influence its interactions with biological systems.
Environmental Chemistry and Fate Research of 1,1 Biphenyl 3,3 ,5 Triol and Broader Biphenyls
Abiotic Degradation Processes in Environmental Matrices
Abiotic degradation involves non-biological processes that transform chemical compounds in the environment. For biphenyls, these processes primarily include oxidation and photochemical reactions.
The oxidative transformation of biphenyl (B1667301) compounds in the environment is a key degradation pathway. [1,1'-Biphenyl]-3,3',5-triol can be formed through the oxidation of the parent biphenyl molecule. nih.govnih.gov This process can occur through various mechanisms, including reactions with hydroxyl radicals (•OH), which are highly reactive oxygen species found in the atmosphere and aquatic environments. nih.govnih.gov The presence of hydroxyl (-OH) groups on the biphenyl structure, as in this compound, can influence its reactivity. These hydroxylated biphenyls are often metabolites of the parent compounds, formed in living organisms or through abiotic processes. nih.govscilit.com
Advanced oxidation processes (AOPs) have been studied for the remediation of related compounds like PCBs, demonstrating high removal efficiencies of 77-99%. nih.gov Techniques such as Fenton oxidation and persulfate oxidation are effective. nih.gov Persulfate oxidation, in particular, is noted for its suitability under normal environmental conditions of pH and temperature. nih.gov The presence of hydroxyl groups can affect the antioxidant reactivity of the biphenyl molecule, with intramolecular hydrogen bonding playing a complex role; it can either increase or decrease the molecule's susceptibility to oxidation depending on the specific conformation. mdpi.com
Photochemical degradation, or photodecomposition, is another significant abiotic pathway for the breakdown of biphenyl compounds. nih.gov This process involves the absorption of light energy, which can lead to the cleavage of chemical bonds. Studies on chlorinated biphenyls have shown that they can undergo photodecomposition. nih.gov The presence of hydroxyl groups, as in this compound, may alter the light-absorbing properties of the molecule and thus its susceptibility to photodegradation. Remediation techniques combining soil washing with photocatalytic degradation have been explored for PCBs, although the surfactants and solvents used can affect the degradation capability. nih.gov
Sorption and Transport Mechanisms in Aquatic and Terrestrial Ecosystems
The movement and distribution of this compound and related compounds in the environment are controlled by their physical and chemical properties, particularly their solubility and tendency to sorb.
Biphenyls are characterized by low water solubility and high lipid solubility, causing them to partition from water and adsorb to organic matter in soil, sediment, and suspended particles. wikipedia.orgwikipedia.org This strong sorption is a primary reason for their persistence and accumulation in environmental sinks. internationalscholarsjournals.com The presence of hydroxyl groups, as in this compound, generally increases a compound's water solubility compared to the non-hydroxylated parent molecule, which could potentially increase its mobility in aquatic systems. However, these hydroxyl groups can also engage in hydrogen bonding with soil components, complicating transport behavior. mdpi.com
Transport in terrestrial ecosystems is often limited due to this strong sorption to soil particles. wikipedia.org In aquatic systems, biphenyls are primarily associated with sediments and organic particulate matter. wikipedia.orgnih.gov Volatilization from water surfaces followed by atmospheric transport can occur, but this is generally more significant for less substituted, more volatile biphenyls. nih.gov The tendency of these compounds to associate with organic matter leads to their bioaccumulation in organisms and biomagnification up the food chain. wikipedia.orginternationalscholarsjournals.com The specific sorption properties of a compound are influenced by factors like the soil's organic carbon content, clay content, and pH. wikipedia.orgnih.gov
Formation and Characterization of Environmental Transformation Products
The environmental fate of this compound, a hydroxylated aromatic compound, is governed by a series of transformation processes that alter its structure and potential impact. While specific research on the environmental transformation of this compound is limited, the extensive body of literature on the degradation of other biphenyls, particularly polychlorinated biphenyls (PCBs) and their hydroxylated metabolites (OH-PCBs), provides a strong basis for predicting its environmental behavior. These transformations are broadly categorized into biotic and abiotic pathways, leading to a variety of intermediate and final products.
The primary routes of transformation for biphenyl compounds in the environment include microbial degradation and photodegradation. These processes can lead to the formation of a range of transformation products, from further hydroxylated derivatives to ring-cleavage products.
Biotic Transformation
Microbial degradation is a key process in the environmental breakdown of biphenyl compounds. Numerous bacterial strains have been identified that can metabolize biphenyls and their hydroxylated derivatives. The degradation pathways typically involve enzymatic reactions that introduce additional hydroxyl groups and cleave the aromatic rings.
Research on the bacterial metabolism of hydroxylated biphenyls has shown that microorganisms can utilize these compounds as carbon sources. For instance, some bacterial strains can transform monohydroxylated biphenyls into dihydroxylated intermediates, which are then susceptible to ring cleavage by dioxygenase enzymes. nih.gov The degradation of 3-hydroxybiphenyl and 4-hydroxybiphenyl, for example, proceeds through the formation of a 2,3-dihydroxybiphenyl intermediate, which is a critical step for subsequent ring fission. nih.gov
For this compound, it is plausible that similar microbial pathways are involved. The existing hydroxyl groups may direct further enzymatic hydroxylation, potentially leading to the formation of tetrahydroxylated biphenyls. These highly hydroxylated intermediates would then be substrates for dioxygenase enzymes, initiating the cleavage of one or both aromatic rings. The ultimate biodegradation products would likely be simpler organic acids and carbon dioxide.
Several bacterial genera are known for their ability to degrade biphenyls and related compounds, including Pseudomonas, Rhodococcus, Burkholderia, and Alcaligenes. nih.govresearchgate.netoup.com These bacteria possess the genetic machinery, often located on plasmids, that encodes for the necessary catabolic enzymes, such as biphenyl dioxygenase, which initiates the oxidative attack on the biphenyl structure. researchgate.net
Abiotic Transformation
Abiotic processes, particularly photodegradation, can also contribute to the transformation of biphenyl compounds in the environment. Photodegradation involves the breakdown of a chemical by light energy, typically from the sun. For biphenyls, this can lead to dechlorination of PCBs or the formation of other transformation products. nih.gov
While direct photolysis of this compound may occur, the presence of hydroxyl groups can also influence indirect photolysis mechanisms. These hydroxyl groups can affect the electronic properties of the molecule, potentially enhancing its reactivity with photochemically produced reactive species such as hydroxyl radicals.
Studies on the photodegradation of other aromatic compounds have shown that the presence of hydroxyl groups can lead to the formation of various photoproducts, including quinones and ring-cleavage products. It is conceivable that the photodegradation of this compound could follow similar pathways.
Characterization of Transformation Products
The identification and quantification of environmental transformation products are critical for understanding the complete fate of a chemical. A variety of sophisticated analytical techniques are employed for this purpose.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for separating and identifying volatile and semi-volatile organic compounds. For hydroxylated biphenyls, a derivatization step, such as methylation, is often performed to increase their volatility and improve their chromatographic behavior. nih.govnih.gov The mass spectrometer provides detailed information on the molecular weight and fragmentation pattern of the compounds, allowing for their structural elucidation.
High-Performance Liquid Chromatography (HPLC) is another widely used technique, particularly for compounds that are not easily volatilized. scielo.br HPLC can be coupled with various detectors, including Diode Array Detectors (DAD) for spectral information and Mass Spectrometry (MS) for definitive identification and quantification. scielo.br HPLC-MS is especially valuable for analyzing a wide range of transformation products with varying polarities.
The table below summarizes the potential transformation products of this compound based on known degradation pathways of related biphenyl compounds, along with the analytical methods used for their characterization.
| Potential Transformation Product | Formation Pathway | Analytical Characterization Method |
| Tetrahydroxylated Biphenyls | Microbial Hydroxylation | GC-MS (after derivatization), HPLC-MS |
| Dihydroxybenzoic Acids | Microbial Ring Cleavage | GC-MS (after derivatization), HPLC-MS |
| Benzoic Acid | Microbial Ring Cleavage | GC-MS (after derivatization), HPLC-MS |
| Quinone Derivatives | Photodegradation | HPLC-DAD, HPLC-MS |
It is important to note that the specific transformation products of this compound in a given environmental setting will depend on a multitude of factors, including the microbial community present, the availability of oxygen, pH, temperature, and the intensity of sunlight.
Future Research Directions and Emerging Opportunities for 1,1 Biphenyl 3,3 ,5 Triol
Development of Sustainable and Atom-Economical Synthetic Routes
The current synthesis of [1,1'-Biphenyl]-3,3',5-triol and other biphenyl (B1667301) derivatives often relies on methods like metal-catalyzed cross-coupling reactions. ontosight.ai While effective, these methods can present challenges in terms of sustainability and atom economy. Future research will likely focus on developing more environmentally friendly and efficient synthetic pathways.
One promising avenue is the exploration of novel catalytic systems that are more abundant and less toxic than traditional palladium or other heavy metal catalysts. researchgate.net Nickel-catalyzed cross-coupling reactions, for instance, are gaining traction due to nickel's lower cost and greater availability. researchgate.net Additionally, researchers are investigating methods that minimize waste generation, a key principle of green chemistry. The development of one-pot synthesis procedures, where multiple reaction steps are carried out in a single reactor, can significantly improve efficiency and reduce the environmental footprint. nih.gov
Recent advancements in understanding reaction mechanisms, such as the low-temperature phenylethynyl addition–cyclization–aromatization mechanism for biphenyl synthesis, could also pave the way for more sustainable approaches. rsc.org These unconventional methods challenge traditional high-temperature requirements and may offer more energy-efficient routes to biphenyl compounds. rsc.org
Table 1: Comparison of Synthetic Methodologies for Biphenyl Derivatives
| Synthetic Method | Catalyst | Advantages | Disadvantages |
| Suzuki-Miyaura Coupling | Palladium | High yield, good functional group tolerance | Catalyst can be expensive and toxic |
| Stille Coupling | Palladium/Organotin | Mild reaction conditions | Toxicity of organotin reagents |
| Kumada Coupling | Nickel or Palladium | Utilizes Grignard reagents, cost-effective | Sensitive to functional groups |
| Ullmann Reaction | Copper | Historically significant, useful for certain substrates | High reaction temperatures, often requires stoichiometric copper |
| Phenylethynyl Addition | Radical Initiators | Low-temperature synthesis | May produce complex mixtures |
Real-Time Spectroscopic Monitoring of Chemical Transformations
To optimize synthetic routes and gain deeper insights into reaction mechanisms, real-time monitoring of chemical transformations is crucial. Techniques like in-line Nuclear Magnetic Resonance (NMR) and Raman spectroscopy are becoming increasingly valuable tools in this regard. beilstein-journals.orgresearchgate.net
These Process Analytical Technologies (PAT) allow for the in-situ analysis of reactions as they occur, providing a wealth of data on reaction kinetics, the formation of intermediates, and the influence of various process parameters. researchgate.net For instance, real-time NMR can track the conversion of reactants to products, helping to determine the optimal reaction time and conditions to maximize yield and minimize byproducts. beilstein-journals.orgmagritek.com This approach moves away from traditional offline analysis, which can be time-consuming and may not capture the full dynamics of a reaction. beilstein-journals.org
The integration of spectroscopic data with advanced modeling techniques, such as hidden semi-Markov models, can further enhance our understanding of complex reaction networks. researchgate.net This data-driven approach can help to identify different reaction modes and the chemical species associated with each, providing a more complete picture of the transformation process. researchgate.net
Integrated Computational and Experimental Platforms for Predictive Science
The synergy between computational modeling and experimental work is set to revolutionize the study of this compound. Computational chemistry can be employed to predict the properties and reactivity of the molecule, guiding experimental efforts and reducing the need for extensive trial-and-error.
Quantum chemical calculations can provide insights into the electronic structure and stability of this compound and its derivatives. This information is valuable for understanding its antioxidant potential, as the hydroxyl groups can donate electrons to neutralize free radicals. ontosight.ai Molecular dynamics simulations can be used to study its interactions with biological targets, offering a virtual screening tool for potential therapeutic applications. ontosight.ai
By combining these computational predictions with experimental validation, researchers can create a powerful feedback loop. For example, computational models might suggest a novel synthetic route with improved efficiency. This can then be tested in the lab, and the experimental results can be used to refine and improve the computational models. This integrated approach accelerates the pace of discovery and innovation.
Exploration of Novel Functional Materials with Tailored Properties
The unique structure of this compound makes it an attractive building block for the development of novel functional materials. The biphenyl core provides a rigid scaffold, while the hydroxyl groups offer sites for further chemical modification, allowing for the fine-tuning of material properties. ontosight.ai
One area of interest is the synthesis of polymers and other macromolecules incorporating the this compound moiety. These materials could exhibit interesting optical, electronic, or thermal properties. For example, the biphenyl unit is known to be a component of some liquid crystal displays and other organic electronic devices.
Furthermore, the ability of the hydroxyl groups to form hydrogen bonds can be exploited to create self-assembling materials and supramolecular structures. ontosight.ai These organized assemblies could have applications in areas such as sensing, catalysis, and drug delivery. The exploration of polycyclic aromatic hydrocarbons (PAHs) derived from biphenyl structures also presents an opportunity for creating materials with unique electrochemical properties. nih.gov
Comprehensive Understanding of Environmental Health and Ecotoxicological Implications at the Molecular Level
As with any chemical compound, a thorough understanding of the environmental fate and toxicological profile of this compound is essential, particularly if it is to be used in widespread applications. While research has been conducted on the environmental impact of biphenyl and its halogenated derivatives, such as polychlorinated biphenyls (PCBs) and polybrominated biphenyls (PBBs), specific data on the ecotoxicology of this compound at the molecular level is needed. epa.govnih.gov
Future studies should investigate its biodegradability, potential for bioaccumulation, and its effects on various organisms. Research on related compounds has shown that biphenyls can have toxic effects on the liver, kidneys, and nervous system in animal models. epa.govnih.gov It is important to determine if this compound shares any of these toxicological properties.
Molecular-level studies could involve investigating its interactions with key enzymes and receptors in different species. Understanding the mechanisms of toxicity, if any, is crucial for conducting accurate risk assessments. Studies on the maternal transfer of related biphenyl compounds in avian species highlight the importance of understanding how these chemicals move through the food chain. nih.gov This comprehensive ecotoxicological data will be vital for ensuring the safe and responsible development and use of this compound-based technologies.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for [1,1'-Biphenyl]-3,3',5-triol in laboratory settings?
- Methodological Answer : Laboratory synthesis typically involves Suzuki-Miyaura coupling or Ullmann reactions to construct the biphenyl backbone, followed by selective hydroxylation or deprotection steps. For example, organometallic intermediates (e.g., halogenated biphenyls) can undergo hydrolysis under controlled acidic/basic conditions to yield triol derivatives . Optimization of reaction conditions (e.g., temperature, catalyst loading) is critical to avoid over-oxidation or side reactions. Characterization via NMR and mass spectrometry is essential to confirm purity and regioselectivity .
Q. How can researchers effectively characterize the structure of this compound?
- Methodological Answer :
- X-ray crystallography : Resolve crystal structures using programs like SHELXL for precise bond-length and angle measurements, particularly to study hydrogen-bonding networks .
- Spectroscopy : Combine -/-NMR, FT-IR, and UV-Vis to identify functional groups and electronic transitions. For example, phenolic -OH protons appear as broad singlets in DMSO-d .
- Mass spectrometry : High-resolution ESI-MS or MALDI-TOF confirms molecular weight and fragmentation patterns .
Q. What strategies are advised for resolving contradictions between experimental and theoretical spectral data?
- Methodological Answer : Discrepancies (e.g., NMR chemical shifts or XRD bond lengths) often arise from solvent effects, crystal packing, or conformational flexibility. Perform DFT calculations (e.g., using Gaussian or ORCA) to simulate spectra under experimental conditions (solvent, temperature) and compare with observed data. Adjust computational models (e.g., hybrid functionals, dispersion corrections) to improve accuracy .
Q. How should researchers navigate literature gaps for this compound in academic databases?
- Methodological Answer : Use SciFinder or Reaxys to retrieve patents and journal articles via CAS registry numbers (if available) or substructure searches. Cross-reference results with specialized platforms like PubChem or EPA DSSTox for toxicity/physical property data. For ambiguous nomenclature, employ IUPAC name variations (e.g., "3,3',5-trihydroxybiphenyl") to broaden search scope .
Advanced Research Questions
Q. How can experimental design address challenges in studying the hydrogen-bonding network of this compound?
- Methodological Answer :
- Crystallization : Use polar solvents (e.g., methanol/water mixtures) to promote intermolecular H-bonding. Monitor polymorphism via differential scanning calorimetry (DSC).
- XRD refinement : Apply SHELXL’s restraints for disordered -OH groups and validate hydrogen positions using Hirshfeld surface analysis .
- Dynamic studies : Use variable-temperature NMR or IR to probe H-bond stability under thermal stress .
Q. What computational methods are suitable for modeling the electronic properties and reactivity of this compound?
- Methodological Answer :
- DFT : Calculate frontier molecular orbitals (HOMO/LUMO) to predict redox behavior and nucleophilic/electrophilic sites. Use B3LYP/6-311+G(d,p) for balanced accuracy .
- MD simulations : Explore solvent interactions and aggregation behavior using force fields like OPLS-AA.
- QSPR models : Correlate substituent effects (e.g., -OH position) with properties like acidity (pKa) or antioxidant capacity .
Q. What advanced techniques can resolve regioselective functionalization challenges in biphenyl-triol derivatives?
- Methodological Answer :
- Protecting groups : Use silyl ethers (e.g., TBS) or acetyl groups to mask specific -OH sites during alkylation/arylation reactions.
- Catalysis : Employ transition-metal catalysts (e.g., Pd/Cu) for C-C bond formation at sterically hindered positions .
- Kinetic profiling : Monitor reaction progress via LC-MS to identify intermediates and optimize selectivity .
Q. How should researchers interpret conflicting data on the biological activity of this compound derivatives?
- Methodological Answer : Discrepancies in bioactivity assays (e.g., antimicrobial or antioxidant studies) may stem from impurity profiles, solvent choice, or cell-line variability.
- Standardization : Use pharmacopeial-grade reference standards and validate assays with positive controls (e.g., ascorbic acid for antioxidant tests).
- SAR studies : Systematically modify substituents (e.g., halogenation, methoxylation) and correlate with activity trends .
Data Presentation
Table 1 : Key Analytical Techniques for this compound
| Technique | Application | Example Data Source |
|---|---|---|
| XRD | Crystal structure refinement | SHELXL |
| DFT | Spectral simulation | Gaussian |
| HRMS | Molecular weight confirmation | ESI-TOF |
| VT-NMR | Hydrogen-bond dynamics | DMSO-d |
Table 2 : Common Synthetic Challenges and Solutions
| Challenge | Solution | Reference |
|---|---|---|
| Regioselective hydroxylation | Directed ortho-metalation | |
| Spectral discrepancies | DFT solvent-phase simulations | |
| Polymorphism | Controlled crystallization |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
